Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate
CAS No.: 600157-68-4
Cat. No.: VC18692236
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 600157-68-4 |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | tert-butyl N-(2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-10-7-9-8(15-11(10)17)5-4-6-14-9/h4-6,10H,7H2,1-3H3,(H,15,17)(H,16,18) |
| Standard InChI Key | SLKKJBHQVMRDBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2=C(C=CC=N2)NC1=O |
Introduction
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate is a synthetic organic compound featuring a complex structure that includes a naphthyridine moiety, a tert-butyl group, and a carbamate functional group. This compound is of interest in medicinal chemistry due to its potential biological activity, which could be leveraged for drug development targeting various diseases.
Key Characteristics:
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Molecular Formula: C13H17N3O3
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Molecular Weight: Approximately 263.29 g/mol
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Structure: Includes a tetrahydro-naphthyridine framework with an oxo group at the second position and a carbamate group attached to the tert-butyl moiety.
Synthesis and Production
The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate typically involves multi-step organic reactions. These reactions often start with naphthyridine derivatives and involve the use of tert-butyl chloroformate to introduce the carbamate functionality. The general synthetic route may include:
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Preparation of Naphthyridine Derivatives: This involves synthesizing the core naphthyridine structure through various methods, such as condensation reactions.
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Introduction of Carbamate Group: Tert-butyl chloroformate is used to introduce the carbamate group onto the naphthyridine derivative.
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Purification: Techniques like recrystallization and chromatography are employed to achieve high purity levels.
Industrial production may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions:
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Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate in an acidic medium.
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Reduction: Can be reduced using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
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Substitution: Can undergo substitution reactions with amines or alcohols under basic conditions.
Biological Activity and Potential Applications
The biological activity of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate is attributed to its interaction with enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism suggests potential applications in pharmaceuticals, particularly as a lead compound for developing drugs that target specific diseases involving enzyme inhibition or receptor modulation.
Potential Applications:
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Pharmaceuticals: May serve as a lead compound for drug development targeting enzyme inhibition or receptor modulation.
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Medicinal Chemistry: Offers opportunities for exploring new therapeutic strategies based on its biological activity.
Comparison with Similar Compounds
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate shares structural similarities with other naphthyridine derivatives but is distinguished by its specific combination of functional groups:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 6-aminoquinazoline | Quinazoline core | Antimicrobial | Lacks naphthyridine structure |
| Tert-butyl 5-hydroxybenzoic acid | Benzoic acid derivative | Antioxidant | Different functional groups |
| Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate | Naphthyridine ring with carbamate | Enzyme inhibition | Different naphthyridine isomer |
This comparison highlights the unique structural features and potential biological activities of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate compared to other compounds.
Future Research Directions
Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate. This includes:
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Pharmacodynamic Studies: Investigating how the compound interacts with biological targets to exert its effects.
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Toxicity and Safety Assessments: Evaluating the compound's safety profile to ensure it is suitable for therapeutic use.
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Optimization of Synthetic Routes: Improving the efficiency and yield of the synthesis process for potential industrial applications.
These studies will be crucial for optimizing the compound's pharmacological properties and minimizing potential side effects in therapeutic applications.
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